Casuariin
Description
Casuariin is an ellagitannin, a type of hydrolysable tannin, found in various plant species such as Casuarina and Stachyurus . It is known for its complex structure, which includes multiple hydroxyl groups and a glucose core. This compound is formed from hexahydroxydiphenic acid units and gallic acid linked to a glucose molecule .
Properties
Molecular Formula |
C34H24O22 |
|---|---|
Molecular Weight |
784.5 g/mol |
IUPAC Name |
(14R,15S,19R)-14-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3,4,7,8,9,19-heptahydroxy-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaene-12,17-dione |
InChI |
InChI=1S/C34H24O22/c35-8-1-5-12(21(42)18(8)39)13-6(2-9(36)19(40)22(13)43)32(50)54-28(11(38)4-53-31(5)49)30-29-26(47)17-16(34(52)55-29)15(24(45)27(48)25(17)46)14-7(33(51)56-30)3-10(37)20(41)23(14)44/h1-3,11,26,28-30,35-48H,4H2/t11-,26-,28-,29+,30+/m1/s1 |
InChI Key |
CHBITXAMNKHJCR-JNUHSSLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H]5[C@@H](C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)O |
Synonyms |
casuariin |
Origin of Product |
United States |
Preparation Methods
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC has emerged as a cornerstone for this compound purification due to its high resolution and scalability. In the isolation from P. cauliflora, the HSCCC process achieved a this compound purity of >95% by employing a three-step elution protocol:
-
Equilibration : The column was filled with the stationary phase (upper phase of the solvent system).
-
Elution : The mobile phase (lower phase) was pumped at 2 mL/min, with UV monitoring at 280 nm.
-
Fraction Collection : this compound-eluting fractions were pooled and concentrated.
This method avoids irreversible adsorption, making it ideal for heat-sensitive compounds like ellagitannins.
Semi-Preparative Reverse-Phase HPLC
Final purification of this compound is often achieved using semi-preparative HPLC. A C18 column (e.g., Cosmosil 5C18-ARII) with a mobile phase of acetonitrile and 50 mM phosphoric acid (gradient: 4–90% acetonitrile over 45 minutes) has been employed. The high resolving power of HPLC ensures the removal of structurally similar ellagitannins, such as stachyuranins and stachyuglyconins, which co-elute in earlier steps.
Sephadex LH-20 Column Chromatography
Sephadex LH-20, a cross-linked dextran gel, is widely used for size-exclusion and adsorption chromatography. In S. praecox fruit processing, a Sephadex LH-20 column (4 × 30 cm) eluted with 0–60% acetone effectively separated this compound from flavonoids and simpler tannins. The method’s versatility is enhanced by its compatibility with polar solvents, which maintain the stability of hydrolysable tannins.
Synthetic Approaches to this compound
Divergent Synthesis from a Common Intermediate
Recent advances in synthetic chemistry have enabled the laboratory production of this compound. A divergent strategy starting from a thioglycoside intermediate has been reported. Key steps include:
-
Galloylation : The primary alcohol of a glucose core was selectively galloylated using 4,5,6-O-tribenzylgalloyl chloride under basic conditions (triethylamine, 0°C).
-
Oxidative Coupling : Bis(trifluoroacetoxy)iodobenzene (PIFA)-mediated oxidation introduced the hexahydroxydiphenoyl (HHDP) group, establishing the (S)-axial chirality critical for bioactivity.
-
Deprotection : Hydrogenolysis over Pd/C removed benzyl protecting groups, yielding this compound in 73% overall yield.
Challenges in Stereochemical Control
The synthesis of this compound’s HHDP moiety requires precise stereochemical control. A Michael addition between a phenolic nucleophile and an orthoquinonemonoketal electrophile was employed to construct the biphenyl framework. Optimal conditions (e.g., −40°C, 2,6-lutidine as base) minimized racemization, achieving >90% enantiomeric excess.
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| HSCCC + HPLC | 0.8–1.2% | >95% | 48–72 h | Moderate |
| Sephadex LH-20 | 1.5% | 85–90% | 24–36 h | High |
| Divergent Synthesis | 73% | >99% | 120 h | Low |
Key Findings :
Chemical Reactions Analysis
Casuariin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Hydrolysis of this compound can produce gallic acid and ellagic acid derivatives . The major products formed from these reactions are typically simpler phenolic compounds.
Scientific Research Applications
Chemical Properties and Structure
Casuariin is characterized by its complex structure, which includes multiple galloyl units linked to polyol or carbohydrate units. Its chemical formula is , and it is known for its weak acidity and slight solubility in water . As a member of hydrolyzable tannins, this compound exhibits significant biological activity due to its antioxidant and antimicrobial properties.
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory enzymes such as phospholipase A2 (sPLA2), which is involved in inflammatory responses. In animal studies, this compound significantly reduced edema caused by sPLA2, demonstrating its potential as an anti-inflammatory agent .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can effectively inhibit the growth of gram-positive bacteria like Clavibacter michiganensis while showing less efficacy against gram-negative bacteria . This suggests its potential use in developing natural antimicrobial agents.
Antioxidant Effects
The antioxidant capacity of this compound has been highlighted in several studies, where it demonstrated significant free radical scavenging abilities. This property positions this compound as a candidate for use in nutraceuticals aimed at combating oxidative stress-related diseases .
Soil Improvement
This compound-rich extracts can enhance soil quality by improving nutrient availability and promoting beneficial microbial activity. This application is particularly relevant in agroforestry systems where soil health is crucial for sustainable agriculture .
Pest Management
Due to its antimicrobial properties, this compound can be utilized as a natural pesticide. Its effectiveness against certain phytopathogens makes it a valuable component in organic farming practices aimed at reducing chemical pesticide use .
Phytoremediation
This compound-containing plants, particularly those in the Casuarina genus, are being researched for their ability to remediate contaminated soils. Their deep root systems and high biomass contribute to the uptake of heavy metals and other pollutants from the soil .
Carbon Sequestration
The growth characteristics of Casuarina species allow them to sequester carbon effectively, contributing to climate change mitigation efforts. Research into the carbon storage potential of these trees highlights their role in sustainable forestry practices .
Case Studies
Mechanism of Action
The mechanism of action of casuariin involves its ability to interact with various molecular targets, including enzymes and receptors . It exerts its effects primarily through the inhibition of oxidative stress pathways and the modulation of inflammatory responses . This compound’s multiple hydroxyl groups allow it to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage .
Comparison with Similar Compounds
Casuariin is similar to other ellagitannins such as casuarictin, casuarinin, and stachyurin . These compounds share a common glucose core and multiple galloyl groups. this compound is unique in its specific arrangement of hydroxyl groups and its higher degree of polymerization . This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Q & A
Q. What are the standard protocols for isolating Casuariin from natural sources, and how can yield optimization be systematically evaluated?
To isolate this compound, researchers typically employ solvent extraction (e.g., methanol/water mixtures) followed by chromatographic purification (e.g., column chromatography, HPLC). Yield optimization requires a factorial design to test variables like solvent polarity, temperature, and extraction time. For quantification, combine UV-Vis spectroscopy (λmax for phenolic compounds) with calibration curves using purified this compound as a reference standard . Validate purity via NMR (e.g., ¹H/¹³C spectra) and mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How can researchers establish baseline bioactivity profiles for this compound in preliminary assays?
Begin with in vitro assays targeting hypothesized mechanisms (e.g., antioxidant activity via DPPH/ABTS radical scavenging). Use dose-response curves (e.g., 0–100 µM) to calculate IC50 values. Include positive controls (e.g., ascorbic acid for antioxidants) and negative controls (solvent-only treatments) to validate assay conditions. For cytotoxicity screening, employ cell viability assays (MTT/XTT) in multiple cell lines (cancer vs. normal) to assess selectivity .
Q. What are the critical parameters for validating this compound’s structural identity when conflicting spectral data arise?
First, cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve signal overlaps. If discrepancies persist (e.g., unexpected carbonyl signals), compare data with synthetic analogs or published spectra of structurally related compounds. For mass spectrometry, ensure ionization methods (ESI vs. MALDI) are compatible with this compound’s stability. Collaborate with specialized labs to replicate findings and rule out instrumentation errors .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported mechanisms of action?
Adopt a multi-omics approach:
- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells.
- Proteomics : Use SILAC labeling to identify this compound-binding proteins.
- Metabolomics : Track metabolite flux via LC-MS/MS to pinpoint pathway disruptions.
Contradictions may arise from cell-type specificity or off-target effects; address these by replicating experiments in isogenic cell lines or animal models .
Q. What statistical frameworks are optimal for analyzing nonlinear dose-response relationships in this compound bioactivity studies?
For non-linear dynamics (e.g., hormetic effects), use a four-parameter logistic model (4PL):
Employ Bayesian hierarchical modeling to account for inter-experiment variability. Tools like R/drc or GraphPad Prism facilitate curve fitting and outlier detection .
Q. How can computational modeling predict this compound’s interactions with undiscovered molecular targets?
Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen this compound against protein databases (PDB, AlphaFold). Prioritize targets with high binding affinity (ΔG < -8 kcal/mol) and conserved active sites. Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) .
Q. What methodologies mitigate batch-to-batch variability in this compound sourcing for longitudinal studies?
- Standardized sourcing : Use vouchered plant material from accredited herbaria.
- QC protocols : Implement HPLC-PDA to track key phytochemical markers (e.g., ellagitannins) across batches.
- Stability studies : Assess degradation under varying storage conditions (pH, temperature) via accelerated aging tests .
Methodological Challenges and Solutions
Q. How to address low reproducibility in this compound’s in vivo pharmacokinetic studies?
- Animal models : Control genetic background (e.g., use C57BL/6J inbred mice) and diet.
- Analytical validation : Use isotopic labeling (e.g., ¹⁴C-Casuariin) for precise tracking in plasma/tissue.
- Meta-analysis : Compare data across labs using platforms like MetaLab to identify confounding variables .
Q. What strategies resolve spectral interference in this compound quantification within complex matrices (e.g., plant extracts)?
Apply matrix-matched calibration and standard addition methods. For LC-MS/MS, use MRM (multiple reaction monitoring) transitions specific to this compound’s precursor/product ions. Employ ion mobility spectrometry (IMS) to separate co-eluting isomers .
Q. How to ethically prioritize research directions for this compound’s understudied therapeutic applications?
Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to rank hypotheses. Engage stakeholders (clinicians, patient groups) via Delphi surveys to align research with unmet medical needs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
